molecular formula C9H9NO3 B1581659 4-(N-Methylformamido)benzoic acid CAS No. 51865-84-0

4-(N-Methylformamido)benzoic acid

Cat. No. B1581659
CAS RN: 51865-84-0
M. Wt: 179.17 g/mol
InChI Key: WEMYEQBKRODOGB-UHFFFAOYSA-N
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Description

“4-(N-Methylformamido)benzoic acid” is a chemical compound with the molecular formula C9H9NO3 . It is also known by its English name "N-Formyl-4-(methylamino)benzoic acid" .


Synthesis Analysis

The synthesis of “4-(N-Methylformamido)benzoic acid” can be achieved through N-methylation and formylation of para-aminobenzoic acid . More detailed synthesis methods and routes might be available in specific scientific literature.


Molecular Structure Analysis

The molecular structure of “4-(N-Methylformamido)benzoic acid” consists of 9 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

“4-(N-Methylformamido)benzoic acid” has a molecular weight of 179.17300 . It has a density of 1.305g/cm3 and a boiling point of 397.3ºC at 760mmHg . The melting point is 217-221ºC .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • 4-(N-Methylformamido)benzoic acid is involved in the synthesis of various chemical compounds. For example, 4-N-(Methylformamido)pyridine reacts with oxalyl chloride to produce Vilsmeier reagents, which then react with dimethylanilines to yield N-methylisatins (Cheng, Liu, & Meth–Cohn, 2000).
    • Another research demonstrated that N-Methylformamide is a crucial promoter in the Pd(II)-catalyzed trifluoromethylation of arenes, significantly impacting the formation of C-CF(3) bonds (Zhang, Dai, Wasa, & Yu, 2012).
  • Structural and Crystallographic Studies :

    • A study on the folded structure of a cyclic hexamer of 4-(methylamino)benzoic acid revealed that it adopts a folded conformation with cis (E) conformations, highlighting its potential for varied structural and molecular applications (Azumaya et al., 2003).
  • Synthesis of Liquid Crystal Intermediates :

    • 4-(N-Methylformamido)benzoic acid derivatives are used in the synthesis of liquid crystal intermediates, which have applications in the production of ferroelectric and antiferroelectric liquid crystals (Qing, 2000).
  • Potential in Pharmaceutical Research :

    • Benzoic acid and its derivatives, including 4-(N-Methylformamido)benzoic acid, are of interest in pharmaceutical research due to their varied biological activities and potential therapeutic applications. They're studied for their roles in drug synthesis, metabolic pathways, and as model compounds for drug substances (del Olmo, Calzada, & Nuñez, 2017).
  • Analytical and Spectroscopic Applications :

    • 4-(N-Methylformamido)benzoic acid is used in analytical and spectroscopic studies. For instance, its derivatives are studied for their behavior in twisted intramolecular charge transfer fluorescence, which can be applied in analytical probes (Jianzhong, Shoulian, Yun-bao, & Jin-gou, 1997).
  • Vapor Pressure and Sublimation Studies :

    • Research into the vapor pressures and sublimation of para-substituted benzoic acids, including 4-(methylamino)benzoic acid, provides valuable information for chemical process design and pharmaceutical research (Monte, Santos, Fonseca, & Sousa, 2010).

Safety And Hazards

As with any chemical, handling “4-(N-Methylformamido)benzoic acid” requires appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation . More detailed safety information should be available in the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

4-[formyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10(6-11)8-4-2-7(3-5-8)9(12)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMYEQBKRODOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297099
Record name 4-(N-Methylformamido)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Methylformamido)benzoic acid

CAS RN

51865-84-0
Record name 4-(Formylmethylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51865-84-0
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Record name NSC 114013
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Record name 51865-84-0
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Record name 4-(N-Methylformamido)benzoic acid
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Record name Formyl-methyl-amino-benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TS GARDNER, E Wenis, J LEE - The Journal of Organic …, 1954 - ACS Publications
The discovery by Chorine (1) of the in vivo activity of nicotinamide against tuberculosis in the mouse and the rediscovery of this activity by Kushner, et al.(2, 3) has encouraged further …
Number of citations: 127 pubs.acs.org

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